2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (hereafter referred to as the target compound) features a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2,4,6-trimethylphenyl group, enhancing steric bulk and lipophilicity.
The synthesis of such derivatives typically involves coupling pyrazolo-pyrazine intermediates with substituted acetamides under reflux conditions in polar solvents like ethanol, followed by recrystallization for purification—a method analogous to procedures described for related pyrazoline and sulfonamide derivatives .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-14-10-15(2)22(16(3)11-14)26-21(29)13-30-23-20-12-19(27-28(20)9-8-25-23)17-4-6-18(24)7-5-17/h4-12H,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWBRYNHGBPPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine class, known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H19ClN4O2S |
| Molecular Weight | 438.93 g/mol |
| LogP | 4.2746 |
| Polar Surface Area | 49.831 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of the compound typically involves multi-step organic reactions:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Chlorophenyl Group : Nucleophilic substitution reaction with chlorophenyl halide.
- Attachment of the Sulfanyl Group : Thiolation reactions to introduce the thiol group.
- Formation of the Acetamide Group : Reaction with an acylating agent to form the acetamide group.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression. This inhibition can lead to reduced proliferation in various cancer cell lines.
- In Vitro Studies : In cell line assays, the compound demonstrated a dose-dependent reduction in cell viability compared to standard chemotherapeutic agents such as 5-fluorouracil.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:
- Antimicrobial Assays : The compound was tested against various bacterial strains using tube dilution techniques. Results indicated notable antimicrobial efficacy comparable to standard drugs like ciprofloxacin.
Case Studies
Several studies have evaluated the biological activity of related compounds within the same class:
-
Study on Pyrazolo[1,5-a]pyrazine Derivatives :
- Objective : To assess anticancer and antimicrobial activities.
- Findings : Compounds displayed varying degrees of activity against cancer cells and bacteria, with some derivatives showing enhanced potency due to structural modifications.
-
Molecular Docking Studies :
- Objective : To predict binding interactions with biological targets.
- Results : Molecular docking simulations indicated strong binding affinities for CDK2 and other relevant targets, suggesting potential mechanisms of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound belongs to a broader class of N-arylacetamide derivatives with pyrazolo-pyrazine or pyrimidine scaffolds. Key analogs and their distinguishing features include:
Table 1: Structural Comparison of Analogs
Key Observations:
- Substituent Effects: R1 (Aryl Group on Core): Chloro (target compound) and fluoro (G420-0511) substituents enhance electronegativity, while ethyl (G420-0602) increases hydrophobicity. R2 (Acetamide N-Substituent): The 2,4,6-trimethylphenyl group in the target compound introduces steric hindrance, which may reduce rotational freedom compared to monosubstituted aryl groups (e.g., 4-chlorophenyl in G420-0602) .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: Analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibit intramolecular C–H···O and intermolecular N–H···N hydrogen bonds, stabilizing their conformations. The target compound’s sulfanyl group may similarly participate in hydrogen bonding or metal coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
